molecular formula C25H27N5O2 B607390 Evobrutinib CAS No. 1415823-73-2

Evobrutinib

カタログ番号 B607390
CAS番号: 1415823-73-2
分子量: 429.524
InChIキー: QUIWHXQETADMGN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Evobrutinib is an oral, CNS-penetrating, highly selective inhibitor of Bruton’s tyrosine kinase (BTK) in clinical development as a potential treatment for relapsing multiple sclerosis (RMS) . It is the first BTK inhibitor (BTKi) to demonstrate clinical efficacy in the largest Phase II study with follow-up beyond three years .


Synthesis Analysis

The synthesis of evobrutinib began with regioselective nucleophilic substitution of the 6-chloride of 5,6-dichloropyrimidin-4-amine by the primary amine of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate .


Chemical Reactions Analysis

Evobrutinib is primarily eliminated in feces (71.0%) and, to a lesser extent, in urine (20.6%), with most of the total radioactivity (85.3%) excreted in the first 72 h after administration . No unchanged evobrutinib was detected in excreta .

科学的研究の応用

Immunological Diseases

Specific Scientific Field

Immunology and Pharmacology

Application Summary

Evobrutinib is a potent, oral, and highly selective covalent inhibitor of Bruton’s Tyrosine Kinase (BTK), which is being evaluated for the treatment of various immunological diseases .

Methods of Application

Evobrutinib is administered orally and has shown excellent kinome selectivity, particularly against EGFR. It has an acceptable preclinical pharmacokinetic/pharmacodynamic (PK/PD) profile and has shown efficacy in in vivo models of rheumatoid arthritis .

Results or Outcomes

Evobrutinib has demonstrated promising results in preclinical studies, showing high selectivity for BTK over other kinases, suggesting a low potential for off-target related adverse effects . Clinical investigation of evobrutinib is ongoing in several autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and systemic lupus erythematosus .

Multiple Sclerosis

Specific Scientific Field

Neurology

Application Summary

Evobrutinib is being evaluated as a potential treatment for relapsing multiple sclerosis (RMS). It is designed to modulate B cell responses such as proliferation and antibody and cytokine release, as well as modulate macrophage/microglia activation .

Methods of Application

Evobrutinib is administered orally and penetrates the central nervous system (CNS). It was tested in two randomized, parallel-group, double-blind, double-dummy, active-controlled Phase III studies of oral evobrutinib twice-daily versus oral teriflunomide once-daily in people with RMS .

Results or Outcomes

The EVOLUTION clinical trials showed that evobrutinib did not meet its primary endpoint of reducing annualized relapse rates (ARR) in people with RMS compared to oral teriflunomide . However, the overall safety and tolerability profile was consistent with results from the previously reported Phase II trial .

Biomarker Reduction in MS

Specific Scientific Field

Neurology and Immunology

Application Summary

Evobrutinib has been shown to significantly reduce blood neurofilament light chain (NfL) levels, a key biomarker of neuronal damage and inflammation, in patients with multiple sclerosis (MS) .

Methods of Application

A post-hoc analysis of a Phase II placebo-controlled trial of evobrutinib in patients with relapsing MS (RMS) evaluated 166 patients with NfL values at baseline and at least one post-baseline .

Results or Outcomes

The largest relative reductions of NfL levels were observed with evobrutinib 75mg twice daily (BID) at weeks 12 and 24 compared to placebo . As elevated NfL is associated with clinical disability and brain atrophy in MS, these results, combined with the previous clinical trial data that demonstrated a reduction in T1 Gd+ lesion and ARR, further support the hypothesis that BTK inhibition with evobrutinib may impact both inflammatory and progressive aspects of MS within the central nervous system (CNS) .

Rheumatoid Arthritis

Specific Scientific Field

Rheumatology

Application Summary

Evobrutinib is being investigated for its potential use in the treatment of rheumatoid arthritis (RA), an autoimmune disease characterized by inflammation and damage to the joints .

Methods of Application

Evobrutinib is administered orally and has shown efficacy in in vivo models of rheumatoid arthritis .

Results or Outcomes

Clinical investigation of evobrutinib is ongoing in rheumatoid arthritis . The high selectivity of evobrutinib for BTK over other kinases suggests a low potential for off-target related adverse effects .

Systemic Lupus Erythematosus

Specific Scientific Field

Rheumatology and Immunology

Application Summary

Evobrutinib is being investigated for its potential use in the treatment of systemic lupus erythematosus (SLE), a chronic autoimmune disease characterized by inflammation and damage to various body tissues .

Methods of Application

Evobrutinib is administered orally and has shown efficacy in in vivo models of systemic lupus erythematosus .

Results or Outcomes

Clinical investigation of evobrutinib is ongoing in systemic lupus erythematosus . The high selectivity of evobrutinib for BTK over other kinases suggests a low potential for off-target related adverse effects .

Osteoarthritis

Application Summary

Evobrutinib is being investigated for its potential use in the treatment of osteoarthritis (OA), a degenerative joint disease characterized by the breakdown of the joint’s cartilage .

Methods of Application

Evobrutinib is administered orally and has shown efficacy in in vivo models of osteoarthritis .

Results or Outcomes

Clinical investigation of evobrutinib is ongoing in osteoarthritis . The high selectivity of evobrutinib for BTK over other kinases suggests a low potential for off-target related adverse effects .

Safety And Hazards

The U.S. Food and Drug Administration (FDA) has placed a partial clinical hold on the initiation of new patients on evobrutinib and patients with less than 70 days exposure to study medication in the U.S . The FDA action was based on their assessment of two recently reported cases of laboratory values suggestive of drug-induced liver injury that have been identified during the Phase III studies .

将来の方向性

The Phase III clinical trial program of evobrutinib is on schedule to read out in the fourth quarter of 2023 . Merck is working closely with the FDA to establish the best path forward for the benefit of patients in current and future trials with evobrutinib .

特性

IUPAC Name

1-[4-[[[6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl]amino]methyl]piperidin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O2/c1-2-22(31)30-14-12-18(13-15-30)16-27-25-23(24(26)28-17-29-25)19-8-10-21(11-9-19)32-20-6-4-3-5-7-20/h2-11,17-18H,1,12-16H2,(H3,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUIWHXQETADMGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)CNC2=NC=NC(=C2C3=CC=C(C=C3)OC4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Evobrutinib

CAS RN

1415823-73-2
Record name Evobrutinib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1415823732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Evobrutinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15170
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-(4-(((6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl)amino)methyl)piperidin-1-yl)prop-2-en-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Evobrutinib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZA45457L1K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Into a 20 mL reaction vial was added 5-(4-phenoxyphenyl)-N-(piperidin-4-ylmethyl)pyrimidine-4,6-diamine (70.00 mg; 0.19 mmol), sodium bicarbonate (23.49 mg; 0.28 mmol) suspended in THF (3.00 ml) and water (0.30 ml). The mixture was cooled to 0° C. Acryloyl chloride (0.02 ml; 0.22 mmol) was added. The ice bath was left to melt. The reaction mixture was then stirred at rt overnight. The crude mixture was purified using Biotage column chromatography eluting 0-50% MeOH/EtOAc. Fractions containing the desired product were combined and concentrated under reduced pressure. The residue was lyophilized overnight to afford N-[(1-acryloylpiperidin-4-yl)methyl]-5-(4-phenoxyphenyl)pyrimidine-4,6-diamine as a white solid (30.00 mg, 37% yield). HPLC purity: 97%, RT=3.665 min. MS: m/z=430 [M+H]+, RT=1.53 min. 1H-NMR (DMSO-d6) δ 7.93 (s, 1H), 7.40 (t, 2H), 7.21-7.08 (m, 8H), 6.76 (dd, 1H), 6.04 (d, 1H), 5.61 (d, 1H), 5.43 (s, 2H), 4.34 (d, 1H), 3.98 (d, 1H), 3.12 (t, 2H), 2.95 (t, 1H), 2.56 (t, 1H), 1.81 (m, 1H), 1.59 (m, 2H), 0.92 (m, 2H).
Name
5-(4-phenoxyphenyl)-N-(piperidin-4-ylmethyl)pyrimidine-4,6-diamine
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
23.49 mg
Type
reactant
Reaction Step One
Quantity
0.02 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
Quantity
0.3 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

1-(4-(((6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl)amino)methyl)piperidin-1-yl)prop-2-en-1-one was prepared from 5,6-dichloropyrimidin-4-amine, tert-butyl 4-(aminomethyl)piperidine-1-carboxylate, (4-phenoxyphenyl)boronic acid and acryloyl chloride in four steps according to Scheme 2 (using Method B/I, Method C, Method D, and Method F). HPLC purity 97%, RT=3.665 min; MS: m/z=430 [M+H]+, RT=1.53 min. 1H-NMR (DMSO-d6) δ 7.93 (s, 1H), 7.40 (t, 2H), 7.21-7.08 (m, 8H), 6.76 (dd, 1H), 6.04 (d, 1H), 5.61 (d, 1H), 5.43 (s, 2H), 4.34 (d, 1H), 3.98 (d, 1H), 3.12 (t, 2H), 2.95 (t, 1H), 2.56 (t, 1H), 1.81 (m, 1H), 1.59 (m, 2H), 0.92 (m, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Citations

For This Compound
734
Citations
RD Caldwell, H Qiu, BC Askew, AT Bender, N Brugger… - 2019 - ACS Publications
… of evobrutinib, a potent, obligate covalent inhibitor with high kinase selectivity. Evobrutinib … Moreover, the high selectivity of evobrutinib for BTK over epidermal growth factor receptor …
Number of citations: 101 pubs.acs.org
X Montalban, DL Arnold, A Bar-Or, AH Cross… - 2020 - AAN Enterprises
… MS, evobrutinib significantly reduced the … evobrutinib BID versus oral teriflunomide QD. Adults with relapsing MS (RRMS or SPMS with relapses) will be randomized 1:1 to evobrutinib …
Number of citations: 3 n.neurology.org
DJ Wallace, T Dörner, DS Pisetsky… - ACR Open …, 2023 - Wiley Online Library
… This phase II, dose‐ranging trial in SLE failed to show a treatment effect of evobrutinib versus placebo at any dose. Evobrutinib was generally well tolerated, with no dose effect …
Number of citations: 10 onlinelibrary.wiley.com
H Scheible, M Dyroff, A Seithel‐Keuth… - Clinical and …, 2021 - Wiley Online Library
… MS indicated that evobrutinib is well… evobrutinib containing ~ 3.6 MBq (100 μCi) 14 C-evobrutinib, to determine the absorption, metabolic pathways, and routes of excretion of evobrutinib…
Number of citations: 6 ascpt.onlinelibrary.wiley.com
P Haselmayer, M Camps, L Liu-Bujalski… - The Journal of …, 2019 - journals.aai.org
… We evaluated evobrutinib in preclinical models of RA … , evobrutinib achieves efficacy by acting both on B cells and innate immune cells. Taken together, our data show that evobrutinib is …
Number of citations: 114 journals.aai.org
X Montalban, JS Wolinsky, DL Arnold, MS Weber… - 2023 - AAN Enterprises
Objective: To report the long-term effect of evobrutinib on efficacy and safety in patients with relapsing multiple sclerosis (PwRMS) over 3.5 years of the open-label extension (OLE) of a …
Number of citations: 2 n.neurology.org
A Becker, EC Martin, DY Mitchell… - Clinical and …, 2020 - Wiley Online Library
… regarding frequency or type of TEAE among evobrutinib-treated subjects. Absorption was … impact of evobrutinib concentration on corrected QT (QTc). In summary, evobrutinib was well-…
Number of citations: 23 ascpt.onlinelibrary.wiley.com
H Kebir, C Li, M May, M Church, UB Shafaatian… - 2023 - AAN Enterprises
Objective: To evaluate the efficacy of evobrutinib, a central nervous system (CNS)-penetrant Bruton’s tyrosine kinase inhibitor (BTKi), versus anti-CD20 treatment, on compartmentalized …
Number of citations: 2 n.neurology.org
X Montalban, JS Wolinsky, DL Arnold, MS Weber… - 2022 - AAN Enterprises
Objective: Report the safety and efficacy of evobrutinib over 2.5 years in an open-label extension (OLE). Background: Evobrutinib, a covalent, blood-brain barrier-penetrating Bruton’s …
Number of citations: 5 n.neurology.org
L Rijvers, J van Langelaar, L Bogers, MJ Melief… - JCI insight, 2022 - ncbi.nlm.nih.gov
Recent clinical trials have shown promising results for the next-generation Bruton’s tyrosine kinase (BTK) inhibitor evobrutinib in the treatment of multiple sclerosis (MS). BTK has a …
Number of citations: 8 www.ncbi.nlm.nih.gov

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。